Cas no 68779-00-0 (Benzeneacetic acid,4-hydroxy-a-[[(1Z)-3-methoxy-1-methyl-3-oxo-1-propen-1-yl]amino]-,potassium salt (1:1), (aR)-)

Benzeneacetic acid,4-hydroxy-a-[[(1Z)-3-methoxy-1-methyl-3-oxo-1-propen-1-yl]amino]-,potassium salt (1:1), (aR)- structure
68779-00-0 structure
상품 이름:Benzeneacetic acid,4-hydroxy-a-[[(1Z)-3-methoxy-1-methyl-3-oxo-1-propen-1-yl]amino]-,potassium salt (1:1), (aR)-
CAS 번호:68779-00-0
MF:C13H14NO5-.K+
메가와트:303.35226
CID:524551
PubChem ID:23716433

Benzeneacetic acid,4-hydroxy-a-[[(1Z)-3-methoxy-1-methyl-3-oxo-1-propen-1-yl]amino]-,potassium salt (1:1), (aR)- 화학적 및 물리적 성질

이름 및 식별자

    • Benzeneacetic acid,4-hydroxy-a-[[(1Z)-3-methoxy-1-methyl-3-oxo-1-propen-1-yl]amino]-,potassium salt (1:1), (aR)-
    • Potassium (R(Z))-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)acetate
    • potassium [R(Z)]-(4-hydroxyphenyl)[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]acetate
    • potassium,(2R)-2-(4-hydroxyphenyl)-2-[[(Z)-4-methoxy-4-oxobut-2-en-2-yl]amino]acetate
    • Potassium D-(1-ethoxycarbonylpropen-2-yl)-alpha-amino-p-hydroxyphenylacetate
    • D-(-)-PARA-HYDROXY PHENYL GLYCINE METHYL POTASSIUM DANE SALT
    • POTASSIUM N-(1-METHOXYCARBONYL-1-PROPEN-2-YL)-.ALPHA.-AMINO-P-HYDROXYPHENYLACETATE
    • D(-) ALPHA PARAHYDROXY PHENYLGLYCINE DANE SALT METHYL POTASSIUM
    • EINECS 272-168-5
    • BENZENEACETIC ACID, 4-HYDROXY-.ALPHA.-(((1Z)-3-METHOXY-1-METHYL-3-OXO-1-PROPEN-1-YL)AMINO)-, POTASSIUM SALT (1:1), (.ALPHA.R)-
    • 31VSE1BGDA
    • DTXSID30218898
    • Q27256085
    • POTASSIUM D-(1-ETHOXYCARBONYLPROPEN-2-YL)-.ALPHA.-AMINO-P-HYDROXYPHENYLACETATE
    • UNII-31VSE1BGDA
    • BENZENEACETIC ACID, 4-HYDROXY-.ALPHA.-((3-METHOXY-1-METHYL-3-OXO-1-PROPEN-1-YL)AMINO)-, POTASSIUM SALT (1:1), (.ALPHA.R)-
    • 68779-00-0
    • Potassium[r(Z)]-(4-hydroxyphenyl)[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]acetate
    • 인치: InChI=1S/C13H15NO5.K/c1-8(7-11(16)19-2)14-12(13(17)18)9-3-5-10(15)6-4-9;/h3-7,12,14-15H,1-2H3,(H,17,18);/q;+1/p-1/b8-7-;/t12-;/m1./s1
    • InChIKey: HFDVONAPNRXRSV-HAPRMPPKSA-M
    • 미소: CC(=CC(=O)OC)NC(C1=CC=C(C=C1)O)C(=O)[O-].[K+]

계산된 속성

  • 정밀분자량: 303.05090403g/mol
  • 동위원소 질량: 303.05090403g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 6
  • 중원자 수량: 20
  • 회전 가능한 화학 키 수량: 6
  • 복잡도: 364
  • 총 키 단위 수량: 2
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 1
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 98.7Ų

Benzeneacetic acid,4-hydroxy-a-[[(1Z)-3-methoxy-1-methyl-3-oxo-1-propen-1-yl]amino]-,potassium salt (1:1), (aR)- 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Amadis Chemical Company Limited
Jiangsu Xinsu New Materials Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jiangsu Xinsu New Materials Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Changzhou Guanjia Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Xiamen PinR Bio-tech Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Jincang Pharmaceutical (Shanghai) Co., LTD.